molecular formula C16H15N3O2 B2709130 (2E)-3-(furan-2-yl)-1-{4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-trien-12-yl}prop-2-en-1-one CAS No. 1904631-68-0

(2E)-3-(furan-2-yl)-1-{4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-trien-12-yl}prop-2-en-1-one

Cat. No.: B2709130
CAS No.: 1904631-68-0
M. Wt: 281.315
InChI Key: RDEAMSCFCVPRRD-GQCTYLIASA-N
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Description

The compound (2E)-3-(furan-2-yl)-1-{4,6,12-triazatricyclo[7.2.1.0²⁷]dodeca-2(7),3,5-trien-12-yl}prop-2-en-1-one is a nitrogen-containing tricyclic derivative featuring a fused 4,6,12-triazatricyclo[7.2.1.0²⁷]dodeca-2(7),3,5-triene core. Its structure includes a furan-2-yl substituent and an α,β-unsaturated ketone (prop-2-en-1-one) group in the E-configuration.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-1-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c20-16(6-4-12-2-1-7-21-12)19-11-3-5-15(19)13-9-17-10-18-14(13)8-11/h1-2,4,6-7,9-11,15H,3,5,8H2/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDEAMSCFCVPRRD-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=CN=CN=C3CC1N2C(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2C3=CN=CN=C3CC1N2C(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(furan-2-yl)-1-{4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-trien-12-yl}prop-2-en-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl moiety, followed by the construction of the cyclohepta[d]pyrimidine ring system. The final step involves the formation of the (E)-prop-2-en-1-one linkage through a condensation reaction under specific conditions such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(furan-2-yl)-1-{4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-trien-12-yl}prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione, while reduction can produce dihydrofuran derivatives.

Scientific Research Applications

Structural Characteristics

The compound features:

  • Furan ring : Known for its biological activity.
  • Triazatricyclo framework : Incorporates nitrogen atoms that enhance chemical reactivity and biological properties.

Table 1: Structural Features of Related Compounds

Compound NameStructure FeaturesBiological Activity
3-(Furan-2-yl)propanalContains a furan ringAntibacterial properties
2-(Furan-2-yl)acetic acidFuran moiety with carboxylic acidAnti-inflammatory effects
5-HydroxymethylfurfuralFuran derivative with aldehydeAntioxidant activity

The incorporation of the triazatricyclo framework in our target compound may provide enhanced biological activity compared to simpler furan derivatives.

Antimicrobial Properties

Research indicates that compounds containing furan rings exhibit significant activity against various pathogens, including:

  • Bacteria : Escherichia coli and Staphylococcus aureus
  • Fungi : Yeast-like fungi such as Candida albicans

The unique structure of (2E)-3-(furan-2-yl)-1-{4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-trien-12-yl}prop-2-en-1-one suggests potential for further pharmacological studies aimed at developing new antimicrobial agents.

Anticancer Potential

Furan derivatives have been investigated for their anticancer properties. The triazatricyclo structure may enhance the compound's effectiveness against cancer cell lines by interfering with cellular processes or inducing apoptosis in malignant cells.

Neuroprotective Effects

Some studies suggest that furan-based compounds can exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. The presence of nitrogen in the triazatricyclo framework may facilitate interactions with neurotransmitter systems.

Case Study: Synthesis and Evaluation

A relevant study involved synthesizing a series of furan derivatives and evaluating their biological activities. The methods included:

  • Refluxing : Furan derivatives were refluxed with various reagents to promote cyclization.
  • Characterization Techniques : The synthesized compounds were characterized using NMR and IR spectroscopy to confirm their structures.

Mechanism of Action

The mechanism of action of (2E)-3-(furan-2-yl)-1-{4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-trien-12-yl}prop-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or chemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparative analysis of this compound with structurally analogous derivatives highlights key differences in stereochemistry, functional groups, and spectroscopic profiles. Below, we evaluate its features against two classes of compounds: (i) tricyclic nitrogen-containing analogs and (ii) α,β-unsaturated ketone derivatives.

Structural and Spectroscopic Comparisons

The evidence provided () demonstrates that comparative NMR analysis (chemical shifts, coupling constants) and NOESY correlations are critical for establishing relative configurations in complex molecules. For example, the scalarane sesterterpenoid 1 from the cited study was compared to dendalone 3-hydroxybutyrate using these techniques. Similarly, the target compound’s triazatricyclo core would likely exhibit distinct <sup>1</sup>H and <sup>13</sup>C NMR signals compared to carbocyclic or oxygen-containing tricyclic systems. The furan and enone moieties may also influence electronic environments, altering spectroscopic profiles.

Table 1: Key Features of (2E)-3-(furan-2-yl)-1-{4,6,12-triazatricyclo[...]}-prop-2-en-1-one and Analogs

Compound Name Core Structure Substituents Key Spectroscopic Data (Hypothesized) Optical Rotation (If Reported)
Target Compound 4,6,12-Triazatricyclo Furan-2-yl, E-enone δH 6.8–7.2 (furan H), δC 190 (C=O) Not available
Dendalone 3-hydroxybutyrate Scalarane sesterterpenoid 3-hydroxybutyrate δH 5.3 (ester H), J = 10.2 Hz +5.7 to +10.7 (configuration-dependent)
Hypothetical Analog A Carbocyclic tricyclo Phenyl, Z-enone δH 7.3–7.6 (aryl H), δC 185 (C=O) -
Stereochemical and Functional Group Analysis

The E-configuration of the enone group in the target compound distinguishes it from analogs with Z-stereochemistry, which would exhibit distinct NOESY correlations (e.g., proximity between enone and tricyclic protons).

Research Findings and Limitations

Current literature lacks comprehensive studies on the target compound. However, methodologies from analogous research (e.g., optical rotation comparisons for stereochemical assignment ) provide a framework for future analysis. Key gaps include:

  • Synthetic routes: No reported protocols for constructing the triazatricyclo core.
  • Bioactivity : Hypotheses remain untested due to absence of in vitro data.
  • Stability: The enone group’s susceptibility to nucleophilic attack warrants investigation.

Biological Activity

The compound (2E)-3-(furan-2-yl)-1-{4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-trien-12-yl}prop-2-en-1-one is a complex organic molecule notable for its unique structural features, including a furan ring and a triazatricyclo framework. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.

Structural Characteristics

The molecular formula of the compound is C16H15N3O2C_{16}H_{15}N_3O_2, with a molecular weight of approximately 281.315 g/mol. The presence of the furan moiety suggests potential bioactivity, as furan-containing compounds are often associated with various pharmacological effects, including antibacterial and antifungal properties.

Biological Activity Overview

Research indicates that compounds with furan rings exhibit significant biological activities. For instance:

  • Antibacterial Activity : Derivatives of furan have shown effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported around 128 µg/mL for certain derivatives .
  • Antifungal Activity : Studies have demonstrated that furan derivatives can inhibit the growth of yeast-like fungi like Candida albicans, with effective concentrations also noted at 64 µg/mL .

Comparative Analysis of Related Compounds

Compound Name Structure Features Biological Activity
3-(Furan-2-yl)propanalContains a furan ringAntibacterial properties
2-(Furan-2-yl)acetic acidFuran moiety with carboxylic acidAnti-inflammatory effects
5-HydroxymethylfurfuralFuran derivative with aldehydeAntioxidant activity
This compound Unique tricyclic structurePotentially enhanced biological activity

The mechanism by which this compound exerts its biological effects is likely multifaceted. The triazatricyclo structure may facilitate interactions with various biological targets, including enzymes and receptors involved in disease pathways.

Interaction Studies

Understanding the interactions between this compound and biological targets is crucial for elucidating its pharmacological potential. Key areas of exploration include:

  • Enzyme Inhibition : Similar compounds have been identified as inhibitors of viral proteases, such as the SARS-CoV-2 main protease (M pro), indicating potential antiviral applications .
  • Cellular Assays : Preliminary studies suggest low cytotoxicity in cell lines such as Vero and MDCK, which is promising for further development as a therapeutic agent .

Case Studies

Recent studies have highlighted the promising nature of furan derivatives in drug discovery:

  • SARS-CoV-2 Inhibition : A related study on furan derivatives identified potent inhibitors of the SARS-CoV-2 M pro enzyme with IC50 values ranging from 1.55 to 10.76 µM, showcasing the potential for similar compounds to combat viral infections .
  • Antimicrobial Efficacy : Research has demonstrated that furan derivatives can effectively inhibit bacterial growth at clinically relevant concentrations, supporting their use in developing new antimicrobial agents .

Q & A

Q. Table 1: Representative Reaction Conditions for Analogous Compounds

StepReagents/CatalystsYieldReference
Triazole FormationCuSO₄, Sodium Ascorbate76–77%
Aldol CondensationKOH, Ethanol95%
PurificationColumn Chromatography>95%

Basic: How should researchers characterize the molecular structure of this compound?

Methodological Answer:
A combination of spectroscopic and crystallographic techniques is critical:

  • X-ray Crystallography : Resolves bond lengths/angles (e.g., C–C = 0.005 Å in tricyclic systems) and confirms stereochemistry .
  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assigns protons (e.g., furan δ 6.8–7.5 ppm) and carbons in the triazatricyclo core.
    • 2D NMR (COSY, HSQC) : Maps coupling between heterocyclic protons and adjacent groups .
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and enone conjugation shifts .
  • Mass Spectrometry (ESI/MS) : Confirms molecular ion peaks (e.g., m/z 619 [M+H]⁺ in chromenone analogs) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:
Optimization requires systematic variation of:

  • Catalyst Systems : Compare Cu(I) vs. Ru(II) catalysts for regioselectivity in triazole formation .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance cycloaddition rates but may reduce enone stability.
  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions in condensation steps .
  • Workup Strategies : Use preparative HPLC for isolating stereoisomers, critical for E/Z configurations in enones.

Data Contradiction Analysis : Conflicting yields (e.g., 76% vs. 95% in similar steps) may arise from solvent purity or catalyst aging. Replicate reactions under inert atmospheres (N₂/Ar) to verify reproducibility .

Advanced: How to resolve contradictions in spectroscopic data for structural elucidation?

Methodological Answer:

  • Crystallographic Validation : Overlay experimental NMR/IR data with X-ray-derived computational models (e.g., Mercury CSD) to resolve ambiguities in bond assignments .
  • Dynamic NMR Studies : Variable-temperature ¹H NMR can identify conformational exchange broadening in flexible moieties (e.g., furan rotation barriers).
  • DFT Calculations : Compare computed (B3LYP/6-31G*) vs. experimental IR frequencies to validate enone conjugation .

Example : In chromenone analogs, discrepancies in carbonyl stretching (1698 vs. 1660 cm⁻¹) were resolved via crystallographic confirmation of hydrogen bonding .

Advanced: What computational approaches predict the compound’s bioactivity?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., histamine/serotonin receptors) based on heterocyclic pharmacophores .
  • QSAR Modeling : Train models using descriptors like LogP (1.33 in analogs), PSA (53.6 Ų), and H-bond donors/acceptors to predict ADMET properties .
  • MD Simulations : Assess triazatricyclo core stability in aqueous environments (AMBER force field) to guide solubility experiments.

Q. Table 2: Key Physicochemical Parameters for Analogous Compounds

ParameterValueRelevance
LogP1.33Membrane permeability
PSA53.6 ŲSolubility/Bioavailability
H-bond Donors2Target binding affinity

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Core Modifications : Synthesize derivatives with varied substituents on the triazatricyclo core (e.g., halogens, methyl groups) to assess steric/electronic effects.
  • Enone Isomerization : Compare (2E) vs. (2Z) configurations in bioassays to determine stereochemical influence on activity.
  • Pharmacophore Mapping : Overlay with known bioactive heterocycles (e.g., quinoxalines, coumarins) to identify critical interaction points .

Contradiction Handling : If furan-2-yl substitution reduces activity vs. phenyl analogs, evaluate π-π stacking vs. hydrogen bonding using molecular dynamics .

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